molecular formula C20H19Cl2N3O2 B12128512 N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12128512
M. Wt: 404.3 g/mol
InChI Key: QUWIHIONVZDVBU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where a suitable hexanoyl chloride reacts with the quinazolinone core in the presence of a base such as triethylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride reacts with the intermediate product in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of enzymes and receptors involved in various biological processes.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: can be compared with other quinazolinone derivatives, such as:

    N-(3,5-dichlorophenyl)-4-oxo-4H-quinazoline-2-carboxamide: Similar structure but with a carboxamide group instead of a hexanamide chain.

    N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a hexanamide chain.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H19Cl2N3O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-16(11-14)24-19(26)8-2-1-5-9-25-13-23-18-7-4-3-6-17(18)20(25)27/h3-4,6-7,10-13H,1-2,5,8-9H2,(H,24,26)

InChI Key

QUWIHIONVZDVBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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